molecular formula C14H15N3O4S B7053957 1-(1-methylpyrazol-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid

1-(1-methylpyrazol-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid

Cat. No.: B7053957
M. Wt: 321.35 g/mol
InChI Key: WOEDNMKIXKYPIP-UHFFFAOYSA-N
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Description

1-(1-Methylpyrazol-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid is a complex organic compound that features a quinoline core, a sulfonyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methylpyrazol-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation, typically using chlorosulfonic acid or sulfur trioxide.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately via the reaction of hydrazine with a 1,3-diketone, followed by methylation. This pyrazole derivative is then coupled with the sulfonylated quinoline intermediate under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, possibly incorporating continuous flow techniques and advanced purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpyrazol-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for forming N-oxides.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing sulfonyl groups.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Esters or amides of the quinoline carboxylic acid.

Scientific Research Applications

1-(1-Methylpyrazol-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of quinoline derivatives with biological macromolecules, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism by which 1-(1-methylpyrazol-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid exerts its effects depends on its specific application:

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which also feature a quinoline core, are well-known for their antimalarial properties.

    Pyrazole Derivatives: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug, contain a pyrazole ring and are used for their anti-inflammatory effects.

Uniqueness: 1-(1-Methylpyrazol-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid is unique due to the combination of its quinoline, sulfonyl, and pyrazole moieties, which confer distinct chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions and applications in various fields of research.

Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-16-8-6-13(15-16)22(20,21)17-7-2-3-10-9-11(14(18)19)4-5-12(10)17/h4-6,8-9H,2-3,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEDNMKIXKYPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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